molecular formula C15H15N5 B4482267 N4-Methyl-N2-(pyridin-2-ylmethyl)quinazoline-2,4-diamine

N4-Methyl-N2-(pyridin-2-ylmethyl)quinazoline-2,4-diamine

Cat. No.: B4482267
M. Wt: 265.31 g/mol
InChI Key: BHGVHBFYTACMQA-UHFFFAOYSA-N
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Description

N4-Methyl-N2-(pyridin-2-ylmethyl)quinazoline-2,4-diamine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core substituted with a methyl group at the N4 position and a pyridin-2-ylmethyl group at the N2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Methyl-N2-(pyridin-2-ylmethyl)quinazoline-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.

    Substitution at N2 Position:

    Substitution at N4 Position: The methyl group at the N4 position can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis, phase-transfer catalysis, and metal-mediated reactions can be employed to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N4-Methyl-N2-(pyridin-2-ylmethyl)quinazoline-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, alkylating agents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives .

Mechanism of Action

The mechanism of action of N4-Methyl-N2-(pyridin-2-ylmethyl)quinazoline-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in cellular processes, leading to its observed biological effects. For example, it may inhibit tyrosine kinases or other signaling molecules, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-Methyl-N2-(pyridin-2-ylmethyl)quinazoline-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the pyridin-2-ylmethyl group at the N2 position enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

4-N-methyl-2-N-(pyridin-2-ylmethyl)quinazoline-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c1-16-14-12-7-2-3-8-13(12)19-15(20-14)18-10-11-6-4-5-9-17-11/h2-9H,10H2,1H3,(H2,16,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGVHBFYTACMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC2=CC=CC=C21)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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